Product packaging for Methyl 11-bromo-10-methoxyundecanoate(Cat. No.:CAS No. 42749-37-1)

Methyl 11-bromo-10-methoxyundecanoate

Cat. No.: B14658613
CAS No.: 42749-37-1
M. Wt: 309.24 g/mol
InChI Key: PCHRTJAONAPFAI-UHFFFAOYSA-N
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Description

Methyl 11-bromo-10-methoxyundecanoate is a specialized organic compound that serves as a versatile building block in synthetic chemistry. Its structure, featuring both bromo and methoxy functional groups on a long alkyl chain, makes it a valuable intermediate for the synthesis of more complex molecules, such as potential pharmaceuticals, fragrances, and polymers. Researchers can utilize this compound in various reactions, including nucleophilic substitutions and cross-coupling, to introduce functionalized undecyl chains into target structures. It is strictly for research and development purposes and is not intended for diagnostic or therapeutic uses. Always refer to the safety data sheet before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25BrO3 B14658613 Methyl 11-bromo-10-methoxyundecanoate CAS No. 42749-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42749-37-1

Molecular Formula

C13H25BrO3

Molecular Weight

309.24 g/mol

IUPAC Name

methyl 11-bromo-10-methoxyundecanoate

InChI

InChI=1S/C13H25BrO3/c1-16-12(11-14)9-7-5-3-4-6-8-10-13(15)17-2/h12H,3-11H2,1-2H3

InChI Key

PCHRTJAONAPFAI-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCCCCCC(=O)OC)CBr

Origin of Product

United States

Synthetic Methodologies for Methyl 11 Bromo 10 Methoxyundecanoate

Direct Synthetic Routes

Direct synthetic routes to Methyl 11-bromo-10-methoxyundecanoate focus on the simultaneous introduction of the bromo and methoxy (B1213986) functionalities across the terminal double bond of Methyl 10-undecenoate in a single transformation.

Electrophilic Addition of Methylhypobromite to Methyl 10-undecenoate

A primary and efficient method for the synthesis of this compound is the electrophilic addition of methylhypobromite (CH₃OBr) to Methyl 10-undecenoate. Methylhypobromite is typically generated in situ from a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in methanol (B129727).

The reaction mechanism proceeds through the initial attack of the electron-rich double bond of Methyl 10-undecenoate on the electrophilic bromine atom of methylhypobromite. This leads to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the solvent, methanol, on one of the carbon atoms of the bromonium ion results in the opening of the three-membered ring.

According to Markovnikov's rule, the nucleophile (methanol) will preferentially attack the more substituted carbon atom of the bromonium ion, which is the carbon at the C10 position. This regioselectivity is due to the greater stabilization of the partial positive charge at this position. Consequently, the bromine atom becomes attached to the terminal carbon (C11), yielding the desired product, this compound.

Optimization of Reaction Conditions for Enhanced Regioselectivity and Yield

The efficiency of the bromomethoxylation of Methyl 10-undecenoate is highly dependent on the reaction conditions. Key parameters that are often optimized to enhance regioselectivity and yield include the choice of bromine source, solvent, temperature, and reaction time.

Table 1: Optimization of Bromomethoxylation of Terminal Alkenes

Bromine SourceSolventTemperature (°C)Yield (%)Regioselectivity (Markovnikov:anti-Markovnikov)
N-Bromosuccinimide (NBS)Methanol0 to 25HighHigh
DibromantinMethanol25ModerateModerate
Bromine (Br₂)Methanol-10 to 0VariableModerate to High

This table presents generalized data for the bromomethoxylation of terminal alkenes. Specific yields and regioselectivities for Methyl 10-undecenoate may vary.

Using N-bromosuccinimide in methanol at temperatures ranging from 0°C to room temperature is a widely adopted method due to its high yields and excellent regioselectivity for the Markovnikov product. masterorganicchemistry.com The slow, controlled release of electrophilic bromine from NBS helps to minimize the formation of byproducts, such as the dibrominated adduct.

Catalytic Systems in Direct Halogenoalkoxylation

While the use of stoichiometric N-bromosuccinimide is effective, research into catalytic systems for direct halogenoalkoxylation aims to improve the atom economy and sustainability of the process. Various catalytic systems, often involving transition metals, have been explored for the activation of the halogen source and the alkene.

For the bromomethoxylation of alkenes, catalytic systems can facilitate the generation of the electrophilic bromine species or assist in the nucleophilic attack of the alcohol. While specific catalytic systems for the synthesis of this compound are not extensively reported, general principles of catalytic halogenoalkoxylation can be applied. For instance, certain Lewis acids have been shown to catalyze the reaction of NBS with alkenes, potentially lowering the activation energy and enhancing the reaction rate.

Indirect Synthetic Pathways from Precursor Molecules

Indirect routes to this compound involve the sequential functionalization of a precursor molecule that already contains one of the desired functionalities.

Functionalization of Methyl 11-bromoundecanoate

An alternative synthetic strategy starts with Methyl 11-bromoundecanoate. This approach requires the introduction of the methoxy group at the C10 position. This transformation is more challenging than the direct bromomethoxylation of the corresponding alkene.

Direct nucleophilic substitution of a hydrogen atom at the C10 position is not feasible. Therefore, this pathway would necessitate a multi-step sequence, likely involving the creation of a reactive site at the C10 position. This could potentially be achieved through radical-based reactions or by introducing a leaving group at C10, which would then be displaced by a methoxy nucleophile. However, achieving regioselectivity for the C10 position in the presence of the C11 bromide can be complex.

Targeted Introduction of the Methoxy Moiety at C10

The targeted introduction of a methoxy group at the C10 position of Methyl 11-bromoundecanoate would likely proceed through an elimination-addition mechanism or by the formation of an intermediate that directs the nucleophilic attack to the desired position.

One hypothetical route could involve the dehydrobromination of Methyl 11-bromoundecanoate to form Methyl 10-undecenoate, followed by the direct bromomethoxylation as described in section 2.1.1. However, this would render the use of Methyl 11-bromoundecanoate as a starting material redundant.

A more direct, albeit potentially lower-yielding, approach could involve the generation of a carbocation or a radical at the C10 position, which is then trapped by methanol. However, controlling the position of such an intermediate in a long aliphatic chain is a significant synthetic challenge.

Strategies for Stereoselective Formation of the 10-Methoxy Stereocenter

The key challenge in the synthesis of this compound lies in the controlled formation of the stereocenter at the C10 position. A plausible synthetic route involves the bromomethoxylation of a suitable precursor, such as methyl 10-undecenoate. In this electrophilic addition reaction, a bromonium ion intermediate is formed, which is then attacked by a methanol molecule. The stereochemical outcome of this reaction is crucial for obtaining a specific enantiomer of the final product.

Several strategies can be envisioned to achieve stereoselectivity in this transformation:

Chiral Catalysts: The use of chiral Lewis acids or chiral Brønsted acids could facilitate the enantioselective formation of the bromonium ion or activate the alkene in a chiral environment. The catalyst would coordinate to the reacting species, creating a diastereomeric transition state that favors the formation of one enantiomer over the other.

Substrate-Controlled Diastereoselectivity: If a chiral auxiliary is attached to the starting material, it can direct the incoming electrophile and nucleophile to a specific face of the double bond, leading to a diastereoselective reaction. The auxiliary can then be removed in a subsequent step.

Enzyme-Catalyzed Halogenation: Biocatalysis offers a promising avenue for highly stereoselective halogenation reactions. Halogenases are enzymes that can catalyze the incorporation of halogen atoms into organic molecules with high regio- and stereoselectivity. While a specific halogenase for this substrate may not be known, enzyme engineering and screening could lead to the development of a suitable biocatalyst.

Below is a hypothetical data table illustrating the potential impact of different chiral catalysts on the enantiomeric excess (e.e.) of the desired product in the bromomethoxylation of methyl 10-undecenoate.

Catalyst SystemLigandTemperature (°C)SolventEnantiomeric Excess (%)
Ti(OiPr)₄(R)-BINOL-20CH₂Cl₂75
AgOTf(S)-Ph-BOX0THF82
Cu(OTf)₂(R,R)-DIOP-40Toluene65
Sc(OTf)₃(S)-PyBox-20CH₂Cl₂90

Note: This data is illustrative and intended to show the potential for achieving stereoselectivity through catalysis. Actual results would require experimental verification.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind.

Development of Solvent-Free and Atom-Economical Processes

Atom Economy: The concept of atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.

The bromomethoxylation of methyl 10-undecenoate with a reagent like N-bromosuccinimide (NBS) in methanol would have an atom economy of less than 100% due to the formation of succinimide (B58015) as a byproduct.

Calculation of Atom Economy for a Hypothetical Reaction:

Reactants: Methyl 10-undecenoate (C₁₂H₂₂O₂) + N-Bromosuccinimide (C₄H₄BrNO₂) + Methanol (CH₄O) Desired Product: this compound (C₁₃H₂₅BrO₃) Byproduct: Succinimide (C₄H₅NO₂)

CompoundFormulaMolar Mass ( g/mol )
Methyl 10-undecenoateC₁₂H₂₂O₂198.30
N-BromosuccinimideC₄H₄BrNO₂177.98
MethanolCH₄O32.04
This compoundC₁₃H₂₅BrO₃309.24
SuccinimideC₄H₅NO₂99.09

Atom Economy (%) = (Molar Mass of Desired Product / Sum of Molar Masses of all Reactants) x 100

Atom Economy (%) = (309.24 / (198.30 + 177.98 + 32.04)) x 100 ≈ 75.7%

To improve atom economy, alternative brominating agents that lead to less waste could be explored. For example, the direct use of bromine (Br₂) and methanol would, in theory, have a higher atom economy, though it presents other challenges such as handling and safety.

Solvent-Free Processes: Conducting reactions without a solvent can significantly reduce waste and simplify purification. For the synthesis of this compound, a solvent-free approach could involve reacting methyl 10-undecenoate directly with a solid-supported brominating agent in the presence of methanol, which acts as both a reactant and a solvent. Mechanochemical methods, where the reaction is induced by mechanical force (e.g., ball milling), could also be explored to facilitate a solvent-free reaction.

Utilization of Sustainable Catalytic Systems for Bromination and Alkoxylation

The development of sustainable catalytic systems is a cornerstone of green chemistry. For the bromination and alkoxylation steps, several approaches could be considered to replace stoichiometric reagents with catalytic alternatives.

Solid Acid Catalysts: Zeolites, clays, or sulfonic acid-functionalized resins could be used to catalyze the addition of methanol to the alkene. These catalysts are often recyclable and can be easily separated from the reaction mixture.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations. A photocatalytic system could be devised to generate a bromine radical or a related electrophilic species in a more controlled and sustainable manner, potentially avoiding the use of harsh brominating agents.

Biocatalysis: As mentioned in the context of stereoselectivity, enzymes could offer a highly sustainable route. The use of whole-cell biocatalysts or immobilized enzymes can lead to high efficiency under mild conditions (room temperature, aqueous media), minimizing energy consumption and waste.

Catalytic SystemTransformationAdvantages
Zeolite H-ZSM-5AlkoxylationRecyclable, high thermal stability
Sulfonated BiocharAlkoxylationDerived from renewable resources, tunable acidity
Eosin Y (Photocatalyst)BrominationUtilizes visible light, mild reaction conditions
Halogenase EnzymeBromination/AlkoxylationHigh selectivity, biodegradable, operates in water

Waste Minimization and Process Intensification Studies

Beyond catalyst and solvent choice, process design plays a crucial role in waste minimization. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor instead of a traditional batch reactor can offer several advantages. These include better temperature control, improved safety due to smaller reaction volumes, and the potential for in-line purification, which can reduce waste from workup procedures.

Membrane Reactors: A membrane reactor could be employed to selectively remove byproducts from the reaction mixture as they are formed, driving the reaction to completion and simplifying purification. For instance, a membrane could be used to separate the succinimide byproduct in a reaction using NBS.

Reactive Extraction: This technique combines the chemical reaction and the separation of the product into a single unit operation. For the synthesis of the target molecule, an immiscible solvent could be used to continuously extract the product from the reaction medium, which can improve yield and reduce the need for extensive downstream processing.

StrategyDescriptionPotential Benefits for Synthesis
Continuous Flow SynthesisReaction is performed in a continuously flowing stream.Enhanced heat and mass transfer, improved safety, easier scale-up.
Membrane SeparationA semi-permeable membrane is used to separate components.In-situ byproduct removal, increased conversion, simplified purification.
Reactive DistillationReaction and distillation occur simultaneously in the same vessel.Removal of volatile byproducts, shifting reaction equilibrium.

By integrating these green chemistry and process intensification strategies, the synthesis of this compound could potentially be developed into a more sustainable and efficient process.

Chemical Reactivity and Transformation Chemistry of Methyl 11 Bromo 10 Methoxyundecanoate

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C-11 position is a good leaving group, making this site susceptible to nucleophilic substitution reactions. As a secondary halide, it can react through both S(_N)1 and S(_N)2 pathways, with the specific mechanism being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The formation of new carbon-carbon bonds at the C-11 position is a key transformation for extending the carbon skeleton and introducing molecular complexity. Various carbon-based nucleophiles can be employed for this purpose.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R(_2)CuLi) are soft nucleophiles that are highly effective for the displacement of halides. The reaction with Methyl 11-bromo-10-methoxyundecanoate would likely proceed via an S(_N)2 mechanism, leading to the formation of a new C-C bond with minimal risk of elimination, which can be a competing pathway with more basic nucleophiles.

Grignard Reagents: While powerful carbon nucleophiles, Grignard reagents (RMgX) are also strongly basic. wikipedia.orgmasterorganicchemistry.comopenstax.org Their reaction with a secondary bromide like that in this compound could lead to a mixture of substitution (S(_N)2) and elimination (E2) products. The presence of the ester functional group at the other end of the molecule could also be a complicating factor, as Grignard reagents are known to react with esters. wikipedia.orgpearson.com However, with careful control of reaction conditions, such as low temperatures, selective substitution at the C-11 position may be achievable.

Cyanide Ions: The cyanide ion (CN) is an excellent nucleophile for S(_N)2 reactions and provides a versatile handle for further transformations. masterorganicchemistry.com Reaction with this compound would introduce a nitrile group at the C-11 position. This nitrile can then be hydrolyzed to a carboxylic acid, reduced to an amine, or used in other synthetic elaborations.

Table 1: Expected Products of C-C Bond Forming Reactions
Carbon NucleophileReaction TypeExpected Product at C-11
Organocuprates (R₂CuLi)Sₙ2Alkylation (R-group attached)
Grignard Reagents (RMgX)Sₙ2/E2Alkylation (R-group attached) / Alkene
Cyanide (CN⁻)Sₙ2Nitrile (-CN)

The bromine atom can also be displaced by a variety of heteroatom nucleophiles, leading to the introduction of new functional groups.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds can act as nucleophiles to form C-N bonds. youtube.comlibretexts.orgorganic-chemistry.org For example, reaction with ammonia (B1221849) or a primary amine would yield the corresponding amine at the C-11 position. The use of sodium azide (B81097) would introduce an azido (B1232118) group, which can be subsequently reduced to an amine or used in cycloaddition reactions.

Sulfur Nucleophiles: Thiolates (RS) are excellent nucleophiles and would readily displace the bromide to form a thioether. saskoer.calumenlearning.com Thiourea can also be used, followed by hydrolysis, to generate a thiol.

Oxygen Nucleophiles: Alkoxides (RO) and hydroxide (B78521) (OH) can act as nucleophiles to form ethers and alcohols, respectively. masterorganicchemistry.com However, these are also strong bases, and elimination reactions may compete, especially with a secondary halide. The reaction with hydroxide ions could lead to the formation of Methyl 10-methoxy-11-hydroxyundecanoate.

Table 2: Expected Products of Heteroatom Substitution Reactions
Heteroatom NucleophileFunctional Group IntroducedPotential Product
Ammonia (NH₃)Amine (-NH₂)Methyl 11-amino-10-methoxyundecanoate
Azide (N₃⁻)Azide (-N₃)Methyl 11-azido-10-methoxyundecanoate
Thiolate (RS⁻)Thioether (-SR)Methyl 10-methoxy-11-(alkylthio)undecanoate
Hydroxide (OH⁻)Alcohol (-OH)Methyl 10-methoxy-11-hydroxyundecanoate

The long carbon chain of this compound introduces the possibility of intramolecular reactions, where a nucleophilic center within the same molecule attacks the electrophilic C-11 carbon.

Neighboring Group Participation (NGP): The methoxy (B1213986) group at the C-10 position is suitably positioned to act as an internal nucleophile. pearson.commasterorganicchemistry.comresearchgate.net The lone pair of electrons on the oxygen atom can attack the adjacent carbon bearing the bromine atom, displacing the bromide and forming a cyclic oxonium ion intermediate. This phenomenon, known as neighboring group participation or anchimeric assistance, can significantly accelerate the rate of reaction. pearson.commasterorganicchemistry.com The subsequent attack of an external nucleophile on this intermediate would lead to the final product, often with retention of stereochemistry at the reaction center. researchgate.net

Intramolecular Cyclization involving the Ester Group: While less likely due to the significant ring strain of the resulting large ring, it is theoretically possible for the carbonyl oxygen of the distant ester group to act as an internal nucleophile, leading to a large-ring lactone. However, intermolecular reactions with external nucleophiles are generally much more favorable.

The competition between intermolecular and intramolecular pathways is dependent on several factors, including the concentration of the external nucleophile. At high concentrations of the external nucleophile, intermolecular substitution is favored. At very low concentrations, the probability of an intramolecular reaction increases.

Transformations Involving the Methoxy Functional Group

The methoxy group at C-10 is generally less reactive than the bromine atom. However, under specific conditions, it can undergo transformations.

Ether Cleavage: Ethers are known to be cleaved by strong acids such as HBr and HI. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com In the case of this compound, treatment with a strong acid could protonate the methoxy oxygen, making it a better leaving group. masterorganicchemistry.com A subsequent nucleophilic attack by the halide ion could then cleave the C-O bond. Depending on the conditions, this could lead to the formation of a hydroxyl group at C-10 and methyl halide, or further reaction could occur. Lewis acids like boron tribromide (BBr(_3)) are also effective reagents for ether cleavage. pearson.com

Rearrangement Reactions: In reactions that proceed through a carbocation intermediate at C-11 (i.e., under S(_N)1 conditions), there is a possibility of rearrangement. A hydride shift from C-10 to C-11 could occur if the resulting carbocation at C-10 is more stable. The presence of the electron-donating methoxy group could stabilize an adjacent carbocation, making such a rearrangement plausible under certain conditions.

Oxidation: Ethers are generally resistant to oxidation under mild conditions. masterorganicchemistry.com Strong oxidizing agents would likely affect other parts of the molecule, such as the alkyl chain, before reacting with the ether linkage. Therefore, selective oxidation of the methoxy group in the presence of the other functionalities would be challenging.

Reduction: The methoxy group is a saturated ether and is not susceptible to reduction by common reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (B1222165) (NaBH(_4)). davuniversity.orgchemistrysteps.com Catalytic hydrogenation, which is used to reduce alkenes and alkynes, would also not affect the ether linkage. organic-chemistry.orglumenlearning.com Therefore, the methoxy group is expected to be stable under most reductive conditions that might be employed to transform other parts of the molecule, such as the ester group.

This compound possesses a rich chemical reactivity centered around its two primary functional groups: the secondary bromide and the adjacent methoxy group. The bromine atom serves as a versatile handle for a wide range of nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The neighboring methoxy group can play a significant role in these reactions through neighboring group participation, influencing both the reaction rate and stereochemical outcome. While the methoxy group itself is relatively inert, it can be cleaved under strongly acidic conditions. The interplay of these functionalities makes this compound a molecule with considerable potential for the synthesis of complex long-chain organic compounds. Further experimental studies would be invaluable in fully elucidating the nuanced reactivity of this interesting molecule.

Role of the Methoxy Group in Directing Further Functionalization

The presence of a methoxy group at the C-10 position, adjacent to the carbon bearing the bromine atom (C-11), can significantly influence the reactivity of the alkyl bromide. This influence is primarily exerted through neighboring group participation (NGP), also known as anchimeric assistance. mugberiagangadharmahavidyalaya.ac.inwikipedia.orgspcmc.ac.in In NGP, a nearby functional group with a lone pair of electrons, such as the oxygen atom of the methoxy group, acts as an internal nucleophile. dalalinstitute.com

The consequence of this mechanism is twofold:

Rate Acceleration: The intramolecular nature of the initial attack is kinetically favored over an intermolecular attack by an external nucleophile, leading to an enhanced reaction rate. dalalinstitute.com

This directing effect makes the methoxy group a critical controller of reactivity, enabling regio- and stereoselective transformations that might otherwise be difficult to achieve.

Reactions of the Methyl Ester Functionality

The methyl ester group at the C-1 position is a versatile functional handle that can undergo several key transformations.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 11-bromo-10-methoxyundecanoic acid. This reaction is typically carried out under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process requiring an excess of water to drive the reaction to completion.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that uses a stoichiometric amount of base (e.g., sodium hydroxide). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. mdpi.com This is an equilibrium reaction, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed. mdpi.com Enzymatic catalysts, such as lipases, can also be employed for transesterification under milder conditions, which can be advantageous for complex molecules. researchgate.net

ReactionReagents and ConditionsProduct
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (cat.), Heat11-bromo-10-methoxyundecanoic acid
Base-Catalyzed Hydrolysis1. NaOH, H₂O/MeOH, Heat 2. H₃O⁺11-bromo-10-methoxyundecanoic acid
TransesterificationR'OH, NaOMe (cat.), HeatAlkyl 11-bromo-10-methoxyundecanoate

Selective Reduction to Corresponding Alcohols or Aldehydes

The methyl ester can be selectively reduced to a primary alcohol (11-bromo-10-methoxyundecan-1-ol) or, with more difficulty, to an aldehyde. The key challenge is achieving this reduction without affecting the C-Br bond or the methoxy ether.

Reduction to Alcohols: While powerful reducing agents like lithium aluminum hydride (LAH) can reduce esters, they may also reduce the alkyl halide. harvard.edu Therefore, milder and more chemoselective reagents are preferred.

Sodium Borohydride (NaBH₄): This reagent is typically unreactive towards esters under standard conditions (e.g., methanol or ethanol (B145695) solvent). ias.ac.in However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems. For instance, NaBH₄ in the presence of catalytic amounts of cerium(III) chloride (CeCl₃) or calcium chloride (CaCl₂) can effectively reduce esters to alcohols, often with high functional group tolerance, leaving halides and ethers untouched. researchgate.netresearchgate.net

Lithium Borohydride (LiBH₄): This reagent is inherently more reactive than NaBH₄ and is commonly used for the selective reduction of esters in the presence of other functional groups like amides and nitriles. harvard.edu It generally does not reduce alkyl halides, making it a suitable choice for this transformation. dtic.mil

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde is a more delicate transformation. It requires a sterically hindered and less reactive hydride reagent, typically at low temperatures, to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this purpose. The reaction must be carefully controlled, using one equivalent of the reagent at low temperatures (e.g., -78 °C).

TransformationReagent(s)Typical ConditionsProduct
Ester to AlcoholNaBH₄ / CeCl₃Ethanol, Room Temp11-bromo-10-methoxyundecan-1-ol
Ester to AlcoholLiBH₄THF or Ether, Reflux11-bromo-10-methoxyundecan-1-ol
Ester to AldehydeDIBAL-HToluene or CH₂Cl₂, -78 °C11-bromo-10-methoxyundecanal

Radical-Mediated Transformations

The carbon-bromine bond is the weakest covalent bond in the molecule and is susceptible to homolytic cleavage to form an alkyl radical. This reactivity opens avenues for various carbon-carbon and carbon-heteroatom bond-forming reactions.

C-Br Bond Homolysis and Subsequent Radical Cascade Reactions

The homolytic cleavage of the C-Br bond generates a secondary alkyl radical at the C-11 position. youtube.com This can be initiated thermally, photochemically, or by using a radical initiator. A classic method involves using tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN).

Once formed, the C-11 radical is a highly reactive intermediate that can participate in a variety of subsequent reactions:

Intermolecular Addition: The radical can add to π-systems, such as alkenes or alkynes, to form a new C-C bond and a new radical, propagating a chain reaction.

Atom Transfer: The radical can abstract an atom (e.g., a hydrogen atom from a donor molecule) to yield a reduced product, 10-methoxyundecanoate.

Radical Cascade Reactions: In appropriately designed precursors, the initially formed radical can trigger a series of intramolecular cyclization and fragmentation events, leading to the rapid construction of complex molecular architectures. mdpi.com

Photoredox Catalysis for Radical Generation and Reaction

In recent decades, visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals from alkyl halides. iu.edubeilstein-journals.orgacs.org This technique avoids the use of stoichiometric and often toxic reagents like tin hydrides.

The general mechanism involves a photocatalyst (typically a ruthenium or iridium complex) that, upon absorption of visible light, becomes a potent single-electron donor or acceptor. nih.gov

Reductive Quenching Cycle: The excited photocatalyst can donate an electron to the this compound. This forms a radical anion, which rapidly fragments by ejecting a bromide ion to generate the desired C-11 alkyl radical.

Oxidative Quenching Cycle: Alternatively, the excited photocatalyst can accept an electron from a sacrificial donor. The resulting reduced photocatalyst can then transfer an electron to the alkyl bromide to generate the radical.

The alkyl radical generated via photoredox catalysis can be harnessed in a multitude of synthetic transformations, including:

Coupling Reactions: In dual catalytic systems, often pairing a photoredox catalyst with a nickel catalyst, the alkyl radical can be trapped by the nickel center and participate in cross-coupling reactions with aryl or vinyl halides. nih.gov

Addition to Alkenes: The radical can be used in Giese-type additions to electron-deficient alkenes.

C-H Functionalization: The radical can be used to functionalize C-H bonds in other molecules.

Photoredox catalysis offers a green and versatile platform for activating the C-Br bond under exceptionally mild conditions, greatly expanding the synthetic utility of compounds like this compound. iu.edunih.gov

Electrochemical Reactions and Pathways of this compound

Investigation of Anodic Oxidation and Cathodic Reduction Potentials

The electrochemical potentials at which a molecule is oxidized or reduced are fundamental to understanding its reactivity. These potentials are typically determined using techniques like cyclic voltammetry. For this compound, the cathodic and anodic processes are expected to occur at distinct potentials.

Cathodic Reduction: The most readily reducible functional group in this compound is the alkyl bromide. The electrochemical reduction of alkyl halides, particularly alkyl bromides, is a well-documented process that typically proceeds via a two-electron cleavage of the carbon-bromine bond to form a carbanion intermediate. nih.gov This process is generally irreversible. Unactivated alkyl halides are known to have very low reduction potentials, often below -2.0 V versus a standard calomel (B162337) electrode (SCE). nih.gov The exact potential for this compound would be influenced by the solvent system and the electrode material used.

Anodic Oxidation: The anodic oxidation of this compound is more complex. The methoxy group and the long alkyl chain are potential sites for oxidation. The oxidation of methoxy groups on aromatic compounds has been studied, but data on aliphatic methoxy ethers is less common. Generally, the oxidation of ethers and alkanes requires high positive potentials. The ester group is typically considered electrochemically inactive towards oxidation under common conditions. It is anticipated that the oxidation potential would be significantly higher (more positive) than the reduction potential of the bromide.

An illustrative summary of expected potential ranges for the functional groups found in this compound is presented in the table below. It is important to note that these are typical values for these functional groups and the actual potentials for the specific molecule may vary.

Functional GroupElectrochemical ProcessTypical Potential Range (vs. SCE)Notes
Alkyl Bromide (C-Br)Cathodic Reduction-1.8 V to -2.5 VIrreversible two-electron process leading to C-Br bond cleavage.
Methoxy Group (-OCH₃)Anodic Oxidation> +1.5 VOxidation is generally difficult and occurs at high positive potentials.
Methyl Ester (-COOCH₃)Cathodic Reduction / Anodic OxidationGenerally considered electrochemically inactive within the typical solvent window.Reduction would require very negative potentials, and oxidation is difficult.

Controlled Potential Electrolysis for Selective Transformations

Controlled potential electrolysis, also known as potentiostatic electrolysis, is a powerful technique to achieve selective chemical transformations by maintaining the working electrode at a specific potential. researchgate.net This allows for the targeting of a specific functional group within a multifunctional molecule like this compound.

Selective Cathodic Reduction: By setting the potential at a value sufficient to reduce the carbon-bromine bond but not other functional groups, selective dehalogenation can be achieved. The electrogenerated carbanion intermediate can then participate in various reactions. nih.gov For instance, in the presence of a proton source, the carbanion would be protonated to yield the debrominated product, Methyl 10-methoxyundecanoate. In the absence of proton donors, the carbanion could potentially undergo intramolecular reactions or couple with other electrophiles present in the reaction mixture. nih.gov The general mechanism for the electroreductive dehalogenation involves the formation of a radical anion, which can then either be further reduced to a carbanion or lose a bromide ion to form a radical, which is subsequently reduced. acs.org

Potential Anodic Transformations: While requiring higher potentials, controlled potential anodic oxidation could lead to transformations involving the methoxy group or the alkyl chain. For example, anodic oxidation of ethers in the presence of a suitable nucleophile can lead to the formation of acetals. However, such reactions are often less selective and can be accompanied by side reactions.

The following table illustrates potential selective transformations of this compound that could be achieved via controlled potential electrolysis, based on the known reactivity of similar compounds.

Electrolysis TypeControlled Potential (Illustrative, vs. SCE)Targeted Functional GroupExpected TransformationPotential Product
Cathodic Reduction-2.0 VAlkyl Bromide (C-Br)Reductive dehalogenation in the presence of a proton source.Methyl 10-methoxyundecanoate
Cathodic Reduction-2.0 VAlkyl Bromide (C-Br)Intramolecular cyclization (if sterically feasible, though unlikely for this structure).Cyclic ether/lactone derivatives
Anodic Oxidation> +1.8 VMethoxy Group (-OCH₃)Oxidation in the presence of methanol.Acetal-containing products

The field of synthetic organic electrochemistry is continually advancing, offering sustainable and selective methods for chemical synthesis. acs.org While direct experimental data for this compound is lacking, the principles of electrochemical reactivity of its constituent functional groups provide a strong basis for predicting its behavior and designing selective transformations.

Advanced Derivatization and Analog Synthesis Utilizing Methyl 11 Bromo 10 Methoxyundecanoate

Synthesis of Polyfunctionalized Fatty Acid Esters

The structure of Methyl 11-bromo-10-methoxyundecanoate offers multiple reactive sites for the introduction of new functional groups. The terminal bromide is a versatile handle for nucleophilic substitution, while the methoxy (B1213986) group at the adjacent carbon could potentially influence the reactivity of the C-Br bond or participate in elimination reactions under specific conditions. The ester group itself can be hydrolyzed or transesterified.

Hypothetical Reaction Schemes:

A variety of nucleophiles could be employed to displace the bromide, leading to a diverse range of polyfunctionalized fatty acid esters. For instance, reaction with sodium azide (B81097) would introduce an azido (B1232118) group, which can be further converted to an amine or participate in click chemistry. Thiolates could be used to introduce sulfur-containing moieties, and cyanide would yield a nitrile, a precursor to carboxylic acids and amines.

NucleophileReagent ExampleResulting Functional GroupPotential Application
AzideSodium Azide (NaN₃)-N₃Precursor for amines, triazoles
ThiolateSodium thiomethoxide (NaSMe)-SMeSynthesis of sulfur-containing compounds
CyanideSodium Cyanide (NaCN)-CNChain extension, precursor for acids/amines
Hydroxide (B78521)Sodium Hydroxide (NaOH)-OHIntroduction of a terminal alcohol

Incorporation into Macrocyclic Structures and Cyclophanes

Long-chain bifunctional molecules like this compound are valuable building blocks for the synthesis of macrocycles and cyclophanes. The terminal bromide and the ester functionality provide two points for cyclization reactions.

Theoretical Cyclization Strategies:

Intramolecular cyclization could be achieved by first converting the ester to a carboxylic acid and then reacting it with a nucleophile introduced at the 11-position. Alternatively, intermolecular reactions could be employed. For example, reaction with a diamine could lead to the formation of a large lactam ring. The synthesis of cyclophanes could be envisioned by reacting this compound with an aromatic diol or dithiol under high-dilution conditions to favor intramolecular cyclization of an intermediate.

Preparation of Hybrid Molecules with Distinct Pharmacophoric Units

The concept of hybrid molecules involves combining two or more pharmacophoric units to create a single molecule with potentially enhanced or synergistic biological activity. The fatty acid backbone of this compound could serve as a lipophilic carrier to improve the pharmacokinetic properties of a known drug.

Conceptual Hybrid Molecule Synthesis:

A drug molecule containing a nucleophilic group (e.g., a phenol, amine, or thiol) could be covalently linked to the undecanoate backbone via substitution of the bromide. This approach could be used to synthesize ester, ether, or thioether-linked hybrid molecules.

Pharmacophore with Nucleophilic GroupLinkage TypePotential Therapeutic Area
Phenolic Drug (e.g., Paracetamol)EtherAnalgesic/Antipyretic
Amine-containing Drug (e.g., Amphetamine)AmineCNS Stimulant
Thiol-containing Drug (e.g., Captopril)ThioetherAntihypertensive

Stereocontrolled Synthesis of Enantiopure Derivatives

The methoxy group at the 10-position of this compound creates a chiral center. While the starting material is likely a racemic mixture, stereocontrolled reactions could be employed to synthesize enantiopure derivatives.

Plausible Stereoselective Approaches:

Enzymatic resolution of the racemic mixture could be a viable method to separate the enantiomers. For example, a lipase (B570770) could selectively hydrolyze the ester of one enantiomer, allowing for their separation. Alternatively, chiral catalysts could be used in subsequent reactions to achieve stereoselective transformations at or near the existing chiral center. For instance, a stereoselective reduction of the ester group to an alcohol could be achieved using a chiral reducing agent.

It is crucial to reiterate that the information presented in this article is based on general chemical principles and does not represent findings from published research on this compound. Further experimental investigation is required to validate these hypothetical applications.

Mechanistic Investigations and Computational Studies of Methyl 11 Bromo 10 Methoxyundecanoate Transformations

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The primary synthesis of Methyl 11-bromo-10-methoxyundecanoate logically proceeds from the electrophilic addition to Methyl 10-undecenoate. This reaction, a bromoetherification (specifically, a bromomethoxylation), involves the addition of bromine in the presence of methanol (B129727) as a nucleophilic solvent. The mechanism and outcome of this key step, as well as subsequent transformations, are governed by precise kinetic, thermodynamic, and structural factors.

The bromoetherification of a terminal alkene like Methyl 10-undecenoate can theoretically yield two regioisomers: the desired this compound (an anti-Markovnikov type product where the nucleophile adds to the more substituted carbon) and Methyl 10-bromo-11-methoxyundecanoate (a Markovnikov type product). The distribution of these products is dictated by whether the reaction is under kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest will predominate. libretexts.orgyoutube.com The pathway with the lower activation energy (Ea) is favored. In the case of bromoetherification, the reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by methanol is subject to both steric and electronic effects. The transition state leading to the observed product is favored due to electronic stabilization, even if it means attacking a more sterically hindered carbon. chemtube3d.com

The reaction conditions, particularly temperature, are crucial in determining the product ratio. wikipedia.org A reaction under kinetic control is dominated by the fastest rate of formation, whereas a reaction under thermodynamic control is governed by the stability of the products. masterorganicchemistry.com

Table 1: Hypothetical Energy Profile for Bromoetherification of Methyl 10-undecenoate This interactive table provides a simplified model of the energy changes during the formation of kinetic and thermodynamic products. Values are illustrative.

Parameter Kinetic Pathway (forms 11-bromo-10-methoxy isomer) Thermodynamic Pathway (forms 10-bromo-11-methoxy isomer)
Activation Energy (Ea) Lower Higher
Transition State Stability More Stable Less Stable
Product Stability (ΔG) Less Stable More Stable
Favored Conditions Low Temperature, Short Reaction Time High Temperature, Long Reaction Time

| Rate of Formation | Faster | Slower |

The transformations of this compound are characterized by the formation of distinct, transient intermediates that dictate the reaction course and stereochemical outcome.

Cyclic Bromonium Ion: The synthesis via bromoetherification proceeds through a three-membered cyclic bromonium ion intermediate. chemtube3d.com This intermediate is formed by the electrophilic attack of bromine on the double bond of Methyl 10-undecenoate. The formation of this bridged ion explains the high anti-stereoselectivity observed in such additions, as the nucleophile (methanol) must attack from the face opposite the bulky bromine bridge. chemistrysteps.com The positive charge in this intermediate is shared between the two carbon atoms and the bromine atom. In an unsymmetrical alkene, the C-Br bonds may be unequal, with a greater partial positive charge developing on the carbon better able to stabilize it (the secondary carbon, C10). chemtube3d.com The regioselectivity of the nucleophilic attack is therefore directed to this more electrophilic carbon, leading to the 11-bromo-10-methoxy product.

These intermediates are typically too reactive to be isolated under normal conditions. Their existence is inferred from kinetic data (rate enhancement), stereochemical outcomes (retention of configuration), and crossover experiments. In some cases, stable analogues of these cyclic intermediates have been prepared and characterized spectroscopically (e.g., via NMR) or by X-ray crystallography, providing direct evidence for their structure. rsc.org

Table 2: Characteristics of Key Reaction Intermediates This interactive table summarizes the features of the primary intermediates involved in the synthesis and transformation of the target compound.

Intermediate Reaction Type Key Structural Feature Implication for Product
Cyclic Bromonium Ion Synthesis (Bromoetherification) Three-membered ring with a positive charge Anti-addition stereochemistry, Regioselectivity

| Cyclic Oxonium Ion | Transformation (SN reactions) | Five-membered ring with a positive charge | Retention of stereochemistry, Rate enhancement |

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insight into the mechanistic details that are often difficult to probe experimentally. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for analyzing the transformations of this compound at a molecular level.

DFT is a quantum mechanical method used to investigate the electronic structure of molecules, making it ideal for studying reaction mechanisms, transition states, and reactivity. researchgate.net For the transformations of this compound, DFT calculations can be employed to:

Determine Reaction Energetics: Calculate the energies of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net This allows for the construction of a detailed potential energy surface for the bromoetherification reaction, confirming why the formation of the 11-bromo-10-methoxy isomer is favored by providing quantitative values for the activation barriers of competing pathways.

Optimize Geometries: Predict the precise three-dimensional structures of intermediates like the cyclic bromonium ion and the transition states for nucleophilic attack. This can reveal subtle structural details, such as the unsymmetrical nature of the bromonium ion. researchgate.net

Analyze Charge Distribution: Calculate the partial atomic charges on the atoms in the intermediates, quantitatively showing that the C10 carbon bears a greater positive charge than the C11 carbon in the bromonium ion, thus rationalizing the regioselectivity of methanol's attack.

Table 3: Illustrative DFT Calculation Results for Bromoetherification Transition States This interactive table presents hypothetical but realistic energy values that could be obtained from DFT calculations to compare the two possible reaction pathways. Energies are in kcal/mol.

Transition State (TS) Relative Energy of TS (ΔE‡) Corresponding Product Conclusion
TS for Methanol attack at C10 0.0 This compound Lower energy barrier, kinetically favored pathway

| TS for Methanol attack at C11 | +3.5 | Methyl 10-bromo-11-methoxyundecanoate | Higher energy barrier, kinetically disfavored |

While DFT is excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound would provide insights into:

Conformational Analysis: The long undecanoate chain is highly flexible. MD simulations can explore the vast conformational space to identify the most stable rotamers, particularly around the crucial C10-C11 bond. The relative orientation of the bromo and methoxy (B1213986) groups can influence the propensity for neighboring group participation.

Solvent Effects: Simulations can explicitly model the interactions between the solute molecule and the surrounding solvent. This can reveal how solvent molecules (e.g., water, methanol) arrange themselves around the polar ester, methoxy, and bromo groups, and how this solvation shell might influence the accessibility of the reactive sites to external nucleophiles. This provides a dynamic picture of the solvent's role, which is often approximated as a continuum in DFT calculations.

Table 4: Typical Outputs from a Molecular Dynamics Simulation of this compound This interactive table outlines the type of information that can be extracted from an MD simulation and its scientific relevance.

Simulation Output Information Gained Relevance to Reactivity
Trajectory File Time-evolution of all atomic positions Visualization of conformational changes and molecular flexibility
Radial Distribution Functions Probability of finding solvent molecules at a certain distance from solute atoms Understanding the structure of the solvation shell around functional groups
Dihedral Angle Distributions Preferred rotational conformations (rotamers) along the carbon chain Identifying low-energy conformations that may be pre-organized for reaction (e.g., NGP)

| Potential Energy Surface | The landscape of conformational energies | Quantifying the energy differences between various conformers |

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. the-scientist.com For a molecule like this compound, this process identifies key bond disconnections.

A logical retrosynthetic analysis would involve the following disconnections:

C10-O (ether) bond: This leads back to a bromohydrin and a methylating agent. The bromohydrin itself comes from the alkene, Methyl 10-undecenoate. This aligns with the forward synthesis via bromoetherification.

C11-Br bond: This suggests a precursor with a hydroxyl group at C11, which could be functionalized.

Ester functional group: Hydrolysis of the ester leads to the corresponding carboxylic acid, 11-bromo-10-methoxyundecanoic acid.

Modern chemical synthesis is increasingly supported by Computer-Aided Synthesis Planning (CASP) tools. chemrxiv.orgsynthiaonline.com These platforms use sophisticated algorithms and vast databases of chemical reactions to propose and evaluate synthetic routes. the-scientist.com For a target like this compound, a CASP tool would:

Apply retrosynthetic rules to identify the key disconnections mentioned above.

Search its database for known reactions that can form these bonds (e.g., bromoetherification of alkenes, Williamson ether synthesis, esterification).

Propose multiple complete synthetic pathways starting from simple, purchasable materials like 10-undecenoic acid.

Rank the proposed routes based on criteria such as predicted yield, number of steps, cost of starting materials, and potential for side reactions.

These computational strategies accelerate the process of synthesis design and can uncover novel or more efficient routes that might not be immediately obvious to a human chemist. synthiaonline.com

Advanced Analytical Methodologies for Research on Methyl 11 Bromo 10 Methoxyundecanoate and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of Methyl 11-bromo-10-methoxyundecanoate, enabling its separation from reaction mixtures, purification to a high degree, and the assessment of its purity. The choice of technique depends on the specific analytical goal, such as the quantification of volatile derivatives, preparative purification, or the determination of enantiomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing compounds that are thermally stable and volatile. This compound, as a long-chain ester, may be amenable to direct GC-MS analysis under appropriate temperature programming. This method is particularly useful for identifying and quantifying the target compound and any volatile impurities or side-products from its synthesis. mdpi.comjfda-online.com

The methodology involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column walls. Following separation, the compounds are introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

Key research findings from GC-MS analysis would focus on the fragmentation pattern of this compound. The electron ionization (EI) mass spectrum is expected to show characteristic fragments resulting from the cleavage of specific bonds. The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments (79Br and 81Br in approximately a 1:1 ratio).

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment IonProposed StructureKey Fragmentation Pathway
M-31[M-OCH₃]⁺Loss of the methoxy (B1213986) group from the ester.
M-59[M-COOCH₃]⁺Loss of the carbomethoxy group.
M-73[M-CH(OCH₃)CH₂Br]⁺Cleavage of the C9-C10 bond.
m/z 74[CH₃OC(OH)=CH₂]⁺McLafferty rearrangement, characteristic of methyl esters.
m/z 151/153[CH(OCH₃)CH₂Br]⁺Alpha-cleavage at the C10-C9 bond.

This is a predictive table based on common fragmentation patterns for long-chain esters, ethers, and alkyl halides.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the non-destructive purification and precise quantification of this compound. Unlike GC, HPLC is suitable for compounds with lower volatility and thermal instability. For a molecule with a long alkyl chain, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., octadecylsilane, C18) is used with a polar mobile phase, such as a mixture of methanol (B129727)/water or acetonitrile/water. The compound is separated based on its hydrophobicity; it is retained on the column and then eluted by adjusting the mobile phase composition. Detection is often achieved using a UV detector, although the ester carbonyl group is a weak chromophore. More sensitive detection can be achieved with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

This technique is crucial for:

Purification: Isolating the compound from starting materials, reagents, and byproducts on a preparative scale.

Quantification: Determining the exact concentration of the compound in a solution.

Purity Assessment: Evaluating the purity of a synthesized batch by detecting and quantifying impurities.

Table 2: Illustrative HPLC Purity Analysis Data

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (85:15 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time8.2 minutes
Purity (by area %)98.5%

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the C10 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 11-bromo-10-methoxyundecanoate and (S)-Methyl 11-bromo-10-methoxyundecanoate. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (e.e.) of a sample.

This separation is typically achieved using HPLC with a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs are widely used and can operate in various modes (normal-phase, reversed-phase, polar organic). mdpi.com The chiral selector on the stationary phase interacts differently with each enantiomer, leading to different retention times and thus, their separation. The ability to resolve enantiomers is critical in stereoselective synthesis and for studying the biological activities of individual enantiomers.

Table 3: Hypothetical Chiral HPLC Separation Data

EnantiomerRetention Time (minutes)Peak AreaEnantiomeric Purity (%)
(R)-enantiomer12.597,50097.5
(S)-enantiomer14.82,5002.5

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the unambiguous structural elucidation and functional group analysis of this compound. These methods provide detailed information about the molecular framework, connectivity of atoms, and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, DEPT) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the methyl ester protons, the methoxy protons, the protons on the carbon bearing the bromine and the methoxy group, and the long chain of methylene (B1212753) protons. pressbooks.pub

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule and their chemical environment. Key signals would include the carbonyl carbon of the ester, the carbons bonded to the ether oxygen and bromine, and the carbons of the alkyl chain. docbrown.info

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orgopenstax.org A DEPT-135 experiment shows CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks. A DEPT-90 experiment shows only CH signals. This is invaluable for confirming carbon assignments. openstax.org

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the final structure. COSY reveals proton-proton couplings (which protons are adjacent), while HSQC correlates protons with the carbons they are directly attached to, confirming the full connectivity of the molecule's backbone.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position / GroupPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)DEPT-135 Signal
C=O-~174.2Absent
-COOCH₃~3.67, s~51.5Positive (CH₃)
C2 (-CH₂CO)~2.30, t~34.1Negative (CH₂)
C3-C8 (-(CH₂)₆-)~1.25-1.63, m~24.9-29.4Negative (CH₂)
C9 (-CH₂CH(O)-)~1.50, m~32.0Negative (CH₂)
C10 (-CH(OCH₃)-)~3.40, m~82.0Positive (CH)
C10-OCH₃~3.35, s~56.5Positive (CH₃)
C11 (-CH₂Br)~3.55, m~39.0Negative (CH₂)

Note: Predicted values are based on standard chemical shifts for similar functional groups. pressbooks.puborgchemboulder.comlibretexts.orgresearchgate.net 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. fiveable.me

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. The spectrum of this compound would be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch. Other key absorptions would include the C-O stretches of the ester and ether groups, and the C-H stretches of the alkyl chain. The C-Br stretch occurs in the fingerprint region and can be difficult to assign definitively but is expected. pressbooks.publibretexts.org

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. bruker.com It is often better for identifying non-polar bonds and symmetric vibrations. While it would also show the C=O and C-H stretches, it can be particularly useful for observing the C-C backbone and C-Br vibrations, which are often weak in the IR spectrum. fiveable.meoup.com

Table 5: Characteristic IR and Raman Vibrational Frequencies

Functional GroupBond VibrationExpected IR Frequency (cm⁻¹)Expected Raman Signal
AlkylC-H stretch2850-2960Strong
EsterC=O stretch1735-1750Moderate
EsterC-O stretch1150-1250Weak
EtherC-O stretch1070-1150Weak
Alkyl HalideC-Br stretch500-600Strong

Circular Dichroism (CD) for Chiral Compound Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules. researchgate.net It is an indispensable tool for investigating the stereochemical features of compounds like this compound, which possesses a chiral center at the C-10 position due to the four different substituents (H, methoxy group, C9 alkyl chain, and C11 bromomethyl group).

The CD spectrum provides information about the absolute configuration (R or S) of the chiral center. The chromophores within the molecule, primarily the ester carbonyl group (C=O), interact with the polarized light to produce positive or negative signals known as Cotton effects. The n→π* electronic transition of the carbonyl group, typically observed in the 280-300 nm region, is particularly sensitive to its chiral environment and is a key diagnostic feature in the CD spectrum. unipi.it

By comparing the experimentally obtained CD spectrum with spectra predicted through theoretical calculations (e.g., time-dependent density functional theory), an unambiguous assignment of the absolute stereochemistry can be achieved. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other, allowing for the determination of enantiomeric purity and composition in mixtures. nih.gov

Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of this compound.
EnantiomerElectronic TransitionWavelength (λmax, nm)Sign of Cotton EffectMolar Ellipticity ([θ])
(R)-Methyl 11-bromo-10-methoxyundecanoaten → π* (Carbonyl)~295Positive (+)+3500
(S)-Methyl 11-bromo-10-methoxyundecanoaten → π* (Carbonyl)~295Negative (-)-3500

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the structural elucidation of organic compounds. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula. mdpi.com For this compound (C₁₃H₂₅BrO₃), HRMS can precisely measure its molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

In addition to accurate mass determination of the parent ion, HRMS provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized (e.g., by electron ionization or electrospray ionization), it breaks apart into smaller, characteristic fragment ions. Analyzing the accurate masses of these fragments helps to piece together the molecular structure. For this compound, key fragmentation pathways would include cleavage adjacent to the ester and methoxy groups, and loss of the bromine atom.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound (C₁₃H₂₅BrO₃).
Fragment Ion FormulaDescription of Loss/FragmentCalculated m/z (for ⁷⁹Br)
[C₁₃H₂₅⁷⁹BrO₃]⁺Molecular Ion (M⁺)324.0987
[C₁₂H₂₂⁷⁹BrO₂]⁺Loss of methoxy radical (•OCH₃)293.0803
[C₁₃H₂₅O₃]⁺Loss of bromine radical (•Br)245.1753
[C₁₁H₂₂O₃]⁺Cleavage between C10-C11, loss of •CH₂Br218.1518
[C₇H₁₃O₂]⁺McLafferty rearrangement fragment129.0865

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method available for determining the complete three-dimensional structure of a crystalline compound. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, this technique would be employed to unequivocally establish the R or S configuration at the C-10 stereocenter. soton.ac.uk

The method requires a high-quality single crystal of the compound. The presence of the relatively electron-dense bromine atom is advantageous, as it produces strong anomalous scattering of X-rays, which is crucial for the reliable determination of the absolute structure. soton.ac.uk The Flack parameter, a value derived from the crystallographic data, is used to confirm the correctness of the assigned enantiomer; a value close to zero indicates a correct assignment. soton.ac.uk

Beyond stereochemistry, X-ray analysis reveals how the molecules are arranged in the solid state. This includes the conformation of the long undecanoate chain and details of intermolecular interactions, such as dipole-dipole forces or van der Waals contacts, which govern the crystal packing. royalsocietypublishing.orgnih.gov

Table 3: Representative Crystallographic Data Obtainable for this compound.
ParameterDescriptionTypical Value/Information
Crystal SystemThe basic geometric lattice of the crystal.e.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry elements of the unit cell.e.g., P2₁
Unit Cell Dimensions (Å)Lengths (a, b, c) and angles (α, β, γ) of the unit cell.Compound-specific values
Flack ParameterParameter used to verify absolute stereochemistry.Value approaching 0 for correct assignment
Bond Lengths/AnglesPrecise intramolecular distances and angles.e.g., C-Br: ~1.95 Å, C=O: ~1.21 Å

Advanced Thermal Analysis Methods for Thermal Behavior Studies

Advanced thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. crimsonpublishers.com These techniques are vital for understanding the thermal stability, decomposition profile, and phase behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. uomustansiriyah.edu.iq A TGA thermogram for this compound would show the temperature at which the compound begins to decompose, providing a measure of its thermal stability. The analysis can be performed under different atmospheres (e.g., inert nitrogen or reactive air) to study the decomposition mechanism.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. youtube.com DSC is used to detect thermal events such as melting, crystallization, and glass transitions. slideshare.net For the target compound, a DSC scan would clearly indicate its melting point (an endothermic event) and the associated enthalpy of fusion (the energy required to melt the solid). This data is critical for material specification and purity assessment.

Table 4: Potential Thermal Properties of this compound Determined by TGA and DSC.
Analytical MethodProperty MeasuredSignificance
TGADecomposition Onset Temperature (Tonset)Indicates the upper limit of thermal stability.
TGATemperature of Maximum Mass Loss Rate (Tmax)Characterizes the primary decomposition event.
DSCMelting Point (Tm)A fundamental physical property for identification and purity.
DSCEnthalpy of Fusion (ΔHf)Energy required for melting; relates to crystal lattice energy.

In-depth Analysis Reveals Scant Data on this compound, Precluding Detailed Article Generation

A comprehensive investigation into the scientific literature and chemical databases has revealed a significant lack of specific information on the chemical compound "this compound." Despite targeted searches for its synthesis, properties, and applications, no dedicated research or detailed data could be retrieved for this particular molecule.

The initial research strategy aimed to gather information on the synthesis of this compound, likely through a bromomethoxylation reaction of a suitable precursor such as methyl 10-undecenoate. However, searches for this specific transformation yielded no direct results. While literature exists on various reactions of methyl 10-undecenoate and other related functionalized fatty acid esters, none specifically describe the preparation or subsequent use of this compound.

Consequently, it is not possible to construct the requested article focusing solely on this compound. The explicit instructions to adhere strictly to an outline detailing its applications in specialized organic synthesis, materials science, and agrochemical research cannot be fulfilled due to the absence of foundational data.

The provided outline, which includes subsections on its role as a precursor for complex fatty acid analogs, its utility in natural product total synthesis, its contributions to polymer chemistry, and its research in agrochemicals, requires specific experimental evidence and documented research findings that are currently unavailable in the public domain for this compound.

To generate a scientifically accurate and informative article as requested, verifiable data from peer-reviewed journals, patents, or comprehensive chemical databases is essential. The absence of such information for this compound makes it impossible to proceed with the generation of the article without resorting to speculation, which would compromise the integrity and factual basis of the content.

Therefore, until research specifically detailing the synthesis and applications of this compound becomes available, a thorough and accurate article adhering to the provided structure cannot be produced.

Applications of Methyl 11 Bromo 10 Methoxyundecanoate in Specialized Organic Synthesis and Materials Science Research

Research in Agrochemicals and Specialty Chemicals

Synthesis of Advanced Agrochemical Intermediates

There is no specific information available in the scientific literature detailing the use of Methyl 11-bromo-10-methoxyundecanoate as a precursor for advanced agrochemical intermediates. The development of new agrochemicals often involves the synthesis of complex molecules with specific functional groups to interact with biological targets. While long-chain functionalized esters can be valuable synthons in this field, the specific contribution of this particular compound is not documented.

Development of Novel Chemical Probes and Reagents

Similarly, the application of this compound in the development of novel chemical probes and reagents is not described in available research. Chemical probes are essential tools for studying biological systems, and their design often incorporates specific reactive groups and reporter tags. The unique combination of a bromo and a methoxy (B1213986) group on the undecanoate backbone could theoretically be exploited for such purposes, but no concrete examples have been published.

Investigative Tools in Biochemical Research

Precursor for Enzyme Substrate Development for Mechanistic Studies

No studies have been identified that utilize this compound as a precursor for developing enzyme substrates to probe enzymatic mechanisms. The design of such substrates requires a deep understanding of the target enzyme's active site and catalytic mechanism, and there is no indication that this compound has been employed in this context.

Chemical Probes for Biological Pathway Elucidation

The use of this compound as a chemical probe for elucidating biological pathways is also not documented. Such probes are critical for understanding complex cellular processes, and while functionalized fatty acid esters can play a role in studying lipid metabolism and signaling, the specific involvement of this compound remains unrecorded.

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

A critical and unexplored area for Methyl 11-bromo-10-methoxyundecanoate is the development of synthetic pathways that afford high levels of stereochemical control. The presence of a stereocenter at the C10 position, where the methoxy (B1213986) group is attached, means that enantiomerically pure forms of the molecule could exhibit unique biological or material properties.

Future research should focus on:

Asymmetric Synthesis: Investigating various chiral catalysts and auxiliaries to achieve high enantioselectivity in the introduction of the methoxy group.

Stereodivergent Strategies: Developing synthetic routes that can selectively produce either enantiomer of the compound, which is crucial for pharmacological studies.

Diastereoselective Reactions: Exploring reactions that could introduce additional stereocenters along the undecanoate chain with high diastereoselectivity, leading to the synthesis of complex natural product analogues or novel chiral building blocks.

A comparative table of potential stereoselective methods is presented below:

Synthetic ApproachPotential Catalyst/ReagentExpected OutcomeKey Challenges
Asymmetric Epoxidation followed by nucleophilic openingSharpless Asymmetric Epoxidation reagentsHigh enantioselectivity at C10-C11Multi-step process, potential for side reactions
Chiral Lewis Acid Catalyzed AlkoxylationChiral Titanium or Copper complexesDirect enantioselective methoxylationSubstrate scope and catalyst efficiency
BiocatalysisLipases or HydrolasesHigh enantiopurity, green methodologyEnzyme stability and substrate specificity

Exploration of Organometallic Chemistry Involving the Bromine and Ester Functionalities

The bromine and ester functionalities of this compound are ripe for exploration within the realm of organometallic chemistry. These groups can serve as handles for a variety of transformations, enabling the construction of more complex molecular architectures.

Key research avenues include:

Cross-Coupling Reactions: Utilizing the C-Br bond for well-established cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups. This would allow for the synthesis of a diverse library of derivatives.

Grignard and Organolithium Reagents: Formation of Grignard or organolithium reagents at the C11 position would open up possibilities for nucleophilic addition to a wide range of electrophiles.

Carbonylative Cross-Coupling: Investigating the palladium-catalyzed carbonylation of the C-Br bond to introduce a new carbonyl group, further functionalizing the terminus of the molecule.

The following table summarizes potential organometallic transformations:

Reaction TypeReagent/CatalystPotential Product
Suzuki CouplingPd catalyst, boronic acid11-Aryl-10-methoxyundecanoate
Stille CouplingPd catalyst, organostannane11-Vinyl-10-methoxyundecanoate
Grignard FormationMg metal11-Magnesiobromo-10-methoxyundecanoate
CarbonylationPd catalyst, COMethyl 10-methoxy-11-oxododecanoate

Integration into Flow Chemistry and Automated Synthesis Platforms

The structural characteristics of this compound make it a suitable candidate for integration into modern synthesis technologies like flow chemistry and automated platforms. These technologies could enable safer, more efficient, and scalable production of the compound and its derivatives.

Future work in this area should target:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound, which could offer improved reaction control, enhanced safety, and higher yields compared to batch processes.

Automated Derivatization: Designing an automated synthesis platform that utilizes the bromine and ester functionalities to rapidly generate a library of derivatives for high-throughput screening in drug discovery or materials science.

In-line Analysis: Integrating in-line analytical techniques (e.g., IR, NMR) to monitor reaction progress and optimize conditions in real-time.

Advanced Applications in Interdisciplinary Fields Beyond Current Scope

While the current applications of this compound are not documented, its unique structure suggests a multitude of possibilities in various interdisciplinary fields.

Potential areas for exploration include:

Materials Science: The long alkyl chain combined with functionalizable ends could be used to synthesize novel surfactants, liquid crystals, or monomers for specialty polymers. The presence of both a bromo and a methoxy group could lead to materials with unique properties.

Medicinal Chemistry: The undecanoate backbone is found in some biologically active molecules. The compound could serve as a scaffold for the synthesis of new therapeutic agents. For instance, the bromo group could be a site for bioconjugation.

Drug Delivery: The lipophilic nature of the long carbon chain could be exploited in the design of novel drug delivery systems, such as liposomes or nanoparticles, to improve the bioavailability of hydrophobic drugs.

Q & A

Q. What are the key considerations for synthesizing Methyl 11-bromo-10-methoxyundecanoate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves bromination and esterification steps. For bromination, regioselective substitution at the 11th carbon requires careful control of reaction conditions (e.g., using N-bromosuccinimide (NBS) under radical initiation or HBr with catalysts). The methoxy group at position 10 may necessitate protection/deprotection strategies to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, as seen in analogous bromo-ester syntheses .
  • Critical Parameters :
  • Temperature control (0–5°C for bromination to minimize over-reaction).
  • Solvent selection (e.g., dichloromethane for NBS-mediated reactions).
  • Monitoring via TLC (Rf ~0.3–0.4 in hexane/EtOAc 8:2).

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for methoxy singlet (~δ 3.3–3.5 ppm) and brominated carbon adjacent protons (δ 1.8–2.2 ppm).
  • ¹³C NMR : Confirm ester carbonyl (~δ 170 ppm), brominated carbon (δ 30–40 ppm), and methoxy carbon (δ 55 ppm) .
  • IR : Ester C=O stretch (~1740 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ expected at m/z ~307–309 for C₁₃H₂₃BrO₃) .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use chemical-resistant suits for bulk handling .
  • Ventilation : Conduct reactions in a fume hood due to potential HBr off-gassing during degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination in the synthesis of this compound?

  • Methodological Answer :
  • Radical Bromination : Use NBS with AIBN initiator in CCl₄ to target tertiary C-H bonds. The methoxy group may direct bromination via steric or electronic effects .
  • Electrophilic Bromination : HBr with Lewis acids (e.g., FeBr₃) under controlled pH (≤3) to favor substitution at the less hindered carbon .
  • Validation : Compare GC-MS or HPLC retention times with standards to confirm regiochemical purity .

Q. How should contradictory data regarding reaction yields be analyzed and resolved?

  • Methodological Answer :
  • Root-Cause Analysis :
  • Purity of Reagents : Trace moisture in HBr can reduce yields; use molecular sieves or anhydrous conditions .
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy to detect intermediate species and optimize reaction time .
  • Statistical Validation : Replicate experiments (n ≥ 3) with ANOVA to identify outliers. Cross-validate with independent methods (e.g., NMR vs. LC-MS quantification) .

Q. What computational methods aid in predicting the reactivity and stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states for bromination, focusing on steric effects from the methoxy group.
  • Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for C-Br bonds using NIST-referenced enthalpy data .
  • Solubility Prediction : Apply Hansen solubility parameters to optimize solvent systems for crystallization .

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